molecular formula C11H9N3 B13185736 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile

Cat. No.: B13185736
M. Wt: 183.21 g/mol
InChI Key: WJVYDXNVNAHQDS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)benzonitrile is a versatile chemical scaffold extensively used in research and development. This compound features a benzonitrile group linked to a 1-methyl-1H-pyrazole ring, a common pharmacophore in drug discovery. Its molecular structure makes it a valuable intermediate for constructing more complex molecules. Primary Research Applications: Medicinal Chemistry: Serves as a core building block in the synthesis of potential pharmaceutical candidates. Pyrazole derivatives are investigated for their biological activity across various therapeutic areas. Materials Science: Used as a precursor in the development of organic electronic materials and ligands for catalytic systems. Chemical Synthesis: Acts as a key intermediate for creating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,1H3

InChI Key

WJVYDXNVNAHQDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Research Trajectories and Focus

Overview of Research Trajectories for Aryl-Pyrazole Derivatives

Research into aryl-pyrazole derivatives has been driven by their diverse pharmacological activities. The functionalization of the pyrazole ring with various aryl groups can significantly influence the biological profile of the resulting molecule. This has led to the exploration of aryl-pyrazoles in numerous therapeutic areas. The following table highlights some of the key research areas for this class of compounds:

Research AreaExamples of Investigated Biological Activities
Anti-inflammatory Inhibition of enzymes involved in the inflammatory cascade. nih.gov
Anticancer Induction of apoptosis in cancer cell lines. nih.gov
Antimicrobial Activity against various bacterial and fungal strains. nih.gov
Antiviral Inhibition of viral replication. nih.gov

Academic Research Focus and Scope for this compound

While the broader class of aryl-pyrazole derivatives is well-documented, specific academic research focusing solely on this compound is not extensively reported in publicly available literature. The research interest in this particular molecule likely stems from its potential to exhibit novel biological activities arising from the specific combination and substitution pattern of the pyrazole and benzonitrile rings.

The academic focus for a compound like this compound would typically involve:

Synthesis: Development of efficient and scalable synthetic routes to the molecule.

Structural Characterization: Detailed analysis of its molecular structure using techniques such as NMR and X-ray crystallography.

Biological Screening: Evaluation of its activity in a variety of biological assays to identify potential therapeutic applications.

Given the established importance of its constituent scaffolds, it is reasonable to hypothesize that research on this compound would be directed towards exploring its potential as a novel therapeutic agent. However, without specific published studies, its precise biological activities and applications remain a subject for future investigation.

Chemical Transformations and Reactivity Studies of 3 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazole (B372694) and Benzonitrile (B105546) Rings

The pyrazole ring in 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is generally electron-rich and thus more susceptible to electrophilic attack than the benzonitrile ring. In contrast, the benzonitrile ring is electron-deficient due to the electron-withdrawing nature of the cyano group, making it a potential substrate for nucleophilic aromatic substitution under specific conditions.

Electrophilic Aromatic Substitution:

The 1-methyl-1H-pyrazole ring is activated towards electrophilic substitution. Typically, for pyrazole derivatives, this substitution occurs preferentially at the C4 position. researchgate.net However, in the title compound, this position is already occupied by the benzonitrile group. Therefore, electrophilic attack would be directed to the C5 position of the pyrazole ring, influenced by the directing effect of the N1-methyl group.

The benzonitrile ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing and meta-directing nature of the nitrile group. libretexts.org Consequently, any electrophilic attack on the benzonitrile ring would be expected to occur at the positions meta to the cyano group (C2' or C6'). However, forcing conditions would be required, and the pyrazole ring would likely react preferentially.

Common electrophilic substitution reactions that could be envisaged for this compound, primarily on the pyrazole ring, are summarized in the table below.

Reaction Reagent/Conditions Expected Major Product
NitrationHNO₃/H₂SO₄3-(5-Nitro-1-methyl-1H-pyrazol-4-yl)benzonitrile
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)benzonitrile
Friedel-Crafts AcylationRCOCl/AlCl₃3-(5-Acyl-1-methyl-1H-pyrazol-4-yl)benzonitrile

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzonitrile ring of this compound is generally not feasible as it lacks a suitable leaving group (like a halogen) and strong activating groups (like a nitro group) ortho or para to the potential leaving group. libretexts.orgyoutube.com The pyrazole ring is also not susceptible to nucleophilic attack under normal conditions. SNAr reactions typically require an aryl halide with electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org

Nitrile Group Reactivity

The cyano group of the benzonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis and reduction.

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds via an amide intermediate. lumenlearning.comlibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating this compound with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, would lead to the formation of 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide (B78521), followed by acidic workup, would also yield 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. The initial product would be the corresponding sodium carboxylate salt. chemistrysteps.comyoutube.com

Reaction Reagent/Conditions Product
Acidic HydrolysisH₂SO₄ (aq), Δ3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid
Basic Hydrolysis1. NaOH (aq), Δ2. H₃O⁺3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amine: A variety of reducing agents can be employed for the conversion of the nitrile to a primary amine, (3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. wikipedia.org Alternatively, metal hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can also be used. organic-chemistry.org

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde, 3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, can be achieved using specific reagents that prevent over-reduction. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is a standard reagent for this transformation. wikipedia.org

Reaction Reagent/Conditions Product
Reduction to Amine1. LiAlH₄, THF2. H₂O(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine
H₂, Raney Ni(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine
Reduction to Aldehyde1. DIBAL-H, Toluene, -78 °C2. H₂O3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde

Reactions at the Pyrazole Nitrogen (N-Alkylation, N-Functionalization)

In this compound, the N1 position of the pyrazole ring is already substituted with a methyl group. Therefore, further N-alkylation at this position is not possible. However, the N2 nitrogen atom of the pyrazole ring possesses a lone pair of electrons and can potentially react with strong electrophiles, leading to the formation of a pyrazolium (B1228807) salt. This quaternization would introduce a positive charge on the pyrazole ring, significantly altering its electronic properties. For instance, reaction with a strong alkylating agent like methyl iodide could potentially yield 3-(1,2-dimethyl-1H-pyrazol-4-ylium-4-yl)benzonitrile iodide.

Derivatization Strategies via Functional Group Interconversions

The synthetic utility of this compound can be expanded through various derivatization strategies targeting either the pyrazole or the benzonitrile ring.

Functionalization of the Pyrazole Ring: While electrophilic substitution at the C5 position is a possibility, another approach involves the Vilsmeier-Haack reaction on a suitable pyrazole precursor prior to the introduction of the benzonitrile ring. For instance, 1-methyl-4-arylpyrazoles can undergo formylation at the C5 position. acs.org

Functionalization of the Benzonitrile Ring: Derivatization of the benzonitrile ring can be achieved through transformations of the nitrile group as discussed previously. Additionally, if a halogenated precursor of this compound were available (e.g., 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile), palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings could be employed to introduce new carbon-carbon bonds. researchgate.net

The table below outlines some potential derivatization reactions based on the reactivity of the functional groups present in the molecule and its analogues.

Starting Material Reaction Reagent/Conditions Product
This compoundTetrazole formationNaN₃, NH₄Cl, DMF5-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)-1H-tetrazole
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acidEsterificationROH, H⁺Alkyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate
(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamineAmide formationRCOCl, baseN-((3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methyl)acetamide

Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Pyrazol 4 Yl Benzonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure, dynamics, and chemical environment of molecules. For 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the methyl group, and the benzonitrile (B105546) ring.

The protons of the pyrazole ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at position 5 of the pyrazole ring would likely be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent benzonitrile ring. The proton at position 3 would be expected at a slightly higher field. The methyl group attached to the nitrogen of the pyrazole ring would present as a sharp singlet, typically in the upfield region of the spectrum.

The protons of the benzonitrile ring will exhibit a more complex splitting pattern characteristic of a substituted benzene (B151609) ring. These aromatic protons would resonate in the downfield region of the spectrum, with their chemical shifts and coupling constants being influenced by the position of the cyano group and the pyrazole substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyrazole H-37.5 - 8.0s
Pyrazole H-57.8 - 8.3s
N-CH₃3.8 - 4.2s
Benzonitrile H7.4 - 7.8m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The carbon atom attached to the benzonitrile ring (C-4) would likely be the most downfield of the pyrazole carbons. The carbon of the methyl group will appear in the upfield region of the spectrum.

The carbon atoms of the benzonitrile ring will show signals in the aromatic region, with the carbon of the cyano group appearing at a characteristically downfield position. The quaternary carbon to which the pyrazole ring is attached will also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrazole C-3130 - 140
Pyrazole C-4110 - 120
Pyrazole C-5135 - 145
N-CH₃35 - 45
Benzonitrile C-CN115 - 125
Benzonitrile Aromatic C120 - 140
Benzonitrile C-ipso (attached to pyrazole)130 - 145
Benzonitrile C-ipso (attached to CN)110 - 120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be particularly useful in confirming the coupling relationships between the protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in both the pyrazole and benzonitrile rings, as well as the methyl group.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

A sharp and intense band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of both the pyrazole and benzonitrile rings would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹.

The C=C and C=N stretching vibrations within the pyrazole and benzonitrile rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present in the fingerprint region of the spectrum, providing further structural information.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C / C=N Stretch1400 - 1600Medium to Strong
C-H Bending600 - 1400Medium to Weak

Note: These are predicted values and may vary based on the sample preparation method.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring stretching vibrations are typically strong in Raman spectra, so the bands corresponding to the pyrazole and benzonitrile rings in the 1400-1600 cm⁻¹ region should be prominent. The symmetric breathing vibrations of the aromatic rings would also be expected to give rise to characteristic Raman signals.

The comprehensive spectroscopic analysis of this compound, employing a suite of NMR and vibrational techniques, allows for a detailed and unambiguous elucidation of its molecular structure. The data obtained from ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments would provide a complete map of the proton and carbon skeletons and their connectivity. Complementary information from FT-IR and Raman spectroscopy would confirm the presence of key functional groups and provide further insight into the vibrational modes of the molecule. This thorough characterization is a critical step in understanding the chemical behavior of this compound and paving the way for its potential future applications.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, HRMS would be crucial in confirming its molecular formula, C11H9N3.

The expected HRMS data for the protonated molecule [M+H]+ would show a very specific m/z value, distinguishable from other ions of the same nominal mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterExpected Value
Molecular Formula C11H9N3
Monoisotopic Mass 183.080
Ion [M+H]+
Calculated m/z 184.087
Expected Found m/z 184.087 ± 0.001

This table is a theoretical representation of expected HRMS data.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. researchgate.net In the case of this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule.

By increasing the energy in the mass spectrometer, fragmentation of the parent ion can be induced, providing structural information. The fragmentation pattern of pyrazole derivatives can be complex, often involving ring cleavage. researchgate.net For this compound, fragmentation could occur at the bond connecting the pyrazole and benzonitrile rings, as well as within the heterocyclic system.

Table 2: Expected Major Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]+)

m/z (Proposed)Proposed Fragment StructureNotes
184.087[C11H9N3+H]+Parent Ion
156.071[C10H8N2]+Loss of HCN from the benzonitrile group
129.065[C9H7N]+Loss of N2 from the pyrazole ring
102.055[C7H5N]+Benzonitrile cation radical
82.055[C4H6N2]+Methylpyrazole cation radical

This table presents a hypothetical fragmentation pattern based on the structure of the compound and known fragmentation of related molecules.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com This technique is considered the "gold standard" for the unambiguous determination of molecular structure. nih.gov

A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. This would allow for the precise determination of the geometry of the pyrazole and benzonitrile rings and the dihedral angle between them, which describes their relative orientation. In similar biaryl compounds, the degree of twist between the two rings is a key conformational feature.

The analysis of the crystal packing would reveal how the molecules of this compound are arranged in the solid state. Intermolecular interactions play a crucial role in determining the crystal structure. researchgate.net While the molecule does not have strong hydrogen bond donors, weak C-H···N hydrogen bonds are possible between the aromatic C-H groups and the nitrogen atoms of the pyrazole or nitrile groups. Furthermore, π-π stacking interactions between the aromatic pyrazole and benzonitrile rings of adjacent molecules are expected to be a significant feature of the crystal packing. rsc.org

The final stage of a crystal structure determination is the refinement of the structural model to achieve the best possible fit with the experimental diffraction data. ucl.ac.uk This process involves adjusting atomic coordinates, displacement parameters, and other model parameters. numberanalytics.com The quality of the final structure is assessed using various statistical indicators.

Table 3: Hypothetical Crystallographic Data and Refinement Parameters for this compound

ParameterExpected Value/Range
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pca21
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) (for monoclinic) 90-110
Volume (ų) 1500-2000
Z (molecules per unit cell) 4 or 8
Calculated Density (g/cm³) 1.2-1.4
Radiation type Mo Kα (λ = 0.71073 Å)
Temperature (K) 100 or 293
Final R indices [I > 2σ(I)] R1 = 0.03-0.06
wR2 (all data) 0.08-0.15
Goodness-of-fit on F² ~1.0

This table provides a set of plausible crystallographic parameters based on typical values for small organic molecules.

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jcsp.org.pknih.gov It is widely employed in computational chemistry to predict a variety of molecular properties. For a molecule like 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide deep insights into its geometry, stability, reactivity, and spectroscopic characteristics. dntb.gov.ua

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles between the benzonitrile (B105546) ring and the methyl-pyrazole ring. Studies on similar pyrazole (B372694) derivatives have used this method to establish their equilibrium structures as a baseline for all other calculations. nih.gov

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes:

It confirms that the optimized structure is a true energy minimum (a stable molecule) by ensuring there are no imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes.

For this compound, this analysis would predict characteristic vibrational frequencies for key functional groups, such as the C≡N stretch of the nitrile group, C-H stretching in the aromatic rings and the methyl group, and the stretching and bending modes of the pyrazole ring.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is hypothetical and illustrates the type of data that would be generated from a DFT calculation.)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Nitrile (C≡N) Stretching ~2230 - 2250
Aromatic C-H Stretching ~3050 - 3150
Methyl (CH₃) Asymmetric Stretching ~2950 - 3000
Pyrazole Ring C=N Stretching ~1550 - 1600
Pyrazole Ring Ring Breathing ~1400 - 1500

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that the molecule requires little energy to be excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability.

A large HOMO-LUMO gap implies high stability and lower chemical reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be distributed over the electron-rich pyrazole ring, while the LUMO may be concentrated on the electron-withdrawing benzonitrile portion. The calculated energy gap would provide a quantitative measure of its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is hypothetical and for illustrative purposes only.)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.5
HOMO-LUMO Gap (ΔE) 5.0

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The MEP surface is color-coded to identify different regions:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-poor areas. These are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group and potentially the nitrogen atoms of the pyrazole ring, marking them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

IR Frequencies: As mentioned in section 5.1.1, vibrational analysis yields a predicted IR spectrum.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra. nih.gov

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (Note: This table is hypothetical and illustrates the type of data that would be generated.)

Carbon Atom Predicted Chemical Shift (ppm)
Nitrile (C≡N) ~118
Pyrazole C (adjacent to N-CH₃) ~138
Benzonitrile C (attached to pyrazole) ~135
Methyl (N-CH₃) ~36

Reactivity Indices and Sites of Electrophilic/Nucleophilic Attack (e.g., Fukui Indices)

While MEP provides a qualitative picture of reactivity, DFT-based reactivity descriptors offer quantitative predictions. Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. By analyzing the change in electron density when an electron is added or removed, one can determine the propensity of each atom to undergo attack:

f⁺(r): Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest f⁺ value is the most likely site.

f⁻(r): Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest f⁻ value is the most likely site.

For this compound, Fukui analysis would pinpoint specific atoms on the pyrazole and benzonitrile rings that are most susceptible to nucleophilic or electrophilic reactions, providing a more refined understanding of its chemical behavior than MEP alone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. By applying this method to this compound, researchers can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions. jcsp.org.pk

Typically, TD-DFT calculations are performed using a functional, such as B3LYP, and a basis set, like 6-31G, to model the electronic structure of the molecule. jcsp.org.pk The calculations can predict the transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazole derivatives, these transitions are often π-π in nature, characteristic of conjugated systems. The predicted absorption spectra can then be compared with experimental data to validate the computational model.

Table 1: Theoretical Electronic Absorption Data for a Pyrazole Derivative

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO 3.54 350 0.45
HOMO-1 -> LUMO 4.12 301 0.12
HOMO -> LUMO+1 4.35 285 0.08

Note: This table represents hypothetical data for a pyrazole derivative, illustrating the type of information obtained from TD-DFT calculations.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including optical switching and data storage. nih.gov The NLO properties of organic molecules like this compound are primarily governed by their molecular hyperpolarizability. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to predict these properties.

The key parameters for evaluating NLO properties are the first hyperpolarizability (β₀). nih.gov These are calculated based on the molecule's response to an external electric field. For pyrazole derivatives, the presence of electron-donating (methyl-pyrazolyl group) and electron-accepting (benzonitrile group) moieties connected through a π-conjugated system can lead to significant NLO responses. researchgate.net Theoretical calculations have shown that similar pyrazole compounds can exhibit hyperpolarizability values greater than that of urea, a standard NLO material, indicating their potential for NLO applications. nih.gov

Table 2: Calculated NLO Properties for a Pyrazole Derivative

Property Value
Dipole Moment (μ) 5.2 D
First Hyperpolarizability (β₀) 6.5 x 10⁻³⁰ esu

Note: This table contains representative theoretical data for a pyrazole derivative to demonstrate the outputs of NLO calculations.

Molecular Docking Studies for Ligand-Target Interactions (Computational Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov This is particularly valuable in drug discovery for screening potential inhibitors of therapeutic targets like protein kinases. nih.govresearchgate.netnih.gov

For this compound, molecular docking studies can be performed against various protein targets to identify potential biological activities. The process involves preparing the 3D structure of the ligand and the receptor, followed by a docking simulation using software like AutoDock. nih.govresearchgate.netnih.gov The results reveal the most stable binding pose of the ligand within the active site of the protein.

The interaction profile details the specific amino acid residues involved in the binding. For pyrazole derivatives, interactions often include hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues. nih.gov The nitrogen atoms of the pyrazole ring and the cyano group can act as hydrogen bond acceptors, while the phenyl and pyrazolyl rings can engage in π-π stacking and hydrophobic interactions.

Table 3: Predicted Interactions of a Pyrazole Derivative with a Protein Kinase Active Site

Amino Acid Residue Interaction Type Distance (Å)
LYS72 Hydrogen Bond 2.1
GLU91 Hydrogen Bond 2.5
LEU132 Hydrophobic 3.8
PHE145 π-π Stacking 4.2

Note: This table illustrates a hypothetical interaction profile for a pyrazole derivative, as determined by molecular docking.

A critical output of molecular docking is the estimation of the binding energy, which indicates the affinity of the ligand for the receptor. researchgate.net Lower binding energies suggest a more stable ligand-receptor complex. nih.gov For various pyrazole derivatives docked against protein kinases like VEGFR-2 and CDK2, binding energies have been reported in the range of -8 to -11 kJ/mol, indicating strong binding potential. nih.govnih.gov

These theoretical binding energies are calculated based on a scoring function that considers various energetic contributions, including van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov These values are instrumental in ranking potential drug candidates and prioritizing them for further experimental validation.

Table 4: Theoretical Binding Energies of Pyrazole Derivatives with Different Protein Targets

Ligand Protein Target Binding Energy (kJ/mol)
Pyrazole Derivative A VEGFR-2 -10.09
Pyrazole Derivative B Aurora A -8.57
Pyrazole Derivative C CDK2 -10.35

Note: Data in this table is derived from studies on various pyrazole derivatives to provide context for the potential binding energies. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 1 Methyl 1h Pyrazol 4 Yl Benzonitrile Derivatives

Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Ring

The pyrazole ring is a critical pharmacophore, often responsible for key interactions with biological targets, such as forming hydrogen bonds with the hinge region of protein kinases. mdpi.comnih.govmdpi.com Modifications to the substituents on the 1-methyl-1H-pyrazole ring can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Substitutions at the N1 Position: The methyl group at the N1 position is crucial as it abolishes the pyrazole ring's ability to act as a hydrogen bond donor, which can be a key factor in achieving selectivity for certain targets. mdpi.com While the parent compound specifies a methyl group, SAR studies on related pyrazole scaffolds show that varying this substituent can modulate activity. For instance, introducing larger lipophilic groups can sometimes lead to decreased activity, whereas other modifications might be beneficial depending on the specific target pocket. nih.gov

Substitutions at the C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are frequently targeted for modification to enhance interactions with the target protein.

Steric Bulk: Introducing bulky groups, such as a t-butyl group, can help stabilize the active conformation of the inhibitor-kinase complex. nih.gov

Polar Groups: Adding polar substituents can improve solubility and introduce new hydrogen bonding opportunities. However, the introduction of an amide moiety in place of an ester linkage has been shown in some cases to result in inactive compounds. mdpi.com

Aromatic Rings: Attaching phenyl or other aromatic rings at these positions can lead to hydrophobic interactions within the binding pocket. The substitution pattern on these appended rings is also critical; electron-donating groups have shown preference over electron-withdrawing ones in some series of EGFR/HER-2 inhibitors. nih.gov

Small modifications to the pyrazole ring have been shown to have significant effects on the selectivity of kinase inhibitors. For example, simple alkyl residues on the pyrazole have led to non-selective inhibitors in some studies. mdpi.com In the development of JAK1 inhibitors, an ortho substitution at the C3 position of the pyrazole ring was found to be important for selectivity over the related JAK2 kinase. mdpi.com

PositionSubstituent TypeGeneral Effect on ActivityExample/Reference
N1 Methyl (vs. H)Abolishes H-bond donor capacity, can enhance selectivity. mdpi.comCore structure
C3/C5 Small Alkyl GroupsCan lead to non-selective kinase inhibition. mdpi.comGeneral observation
C3/C5 Bulky Groups (e.g., t-butyl)Can stabilize the DFG-out conformation in kinases. nih.govBCR-ABL inhibitors
C3/C5 Aromatic RingsHydrophobic interactions; activity is sensitive to substituents on the aryl ring. nih.govEGFR/HER-2 inhibitors
C3 Ortho-substituentsCan confer selectivity between closely related kinases (e.g., JAK1 vs. JAK2). mdpi.comJAK inhibitors

Modifications of the Benzonitrile (B105546) Moiety and their Electronic Consequences

The nitrile (-CN) group is a strong electron-withdrawing group, which influences the electronic distribution of the entire molecule. This can affect the molecule's ability to interact with target residues and influence its pharmacokinetic properties. biomedres.us In some kinase inhibitors, the cyano group can act as an additional hydrogen bond acceptor, strengthening the binding affinity. nih.gov

SAR studies on related biaryl compounds have demonstrated the impact of substitutions on the phenyl ring:

Electron-Withdrawing Groups (EWGs): In some contexts, such as for Aurora A kinase inhibitors, bulky EWGs at the para-position of a phenyl ring were found to maximize inhibitory potency. nih.gov Fluorine substitutions are a common strategy; their position can fine-tune the molecule's dipole moment and electron transfer dynamics. acs.org

Electron-Donating Groups (EDGs): Conversely, for certain EGFR and HER-2 kinase inhibitors, a preference for EDGs over EWGs on the distal phenyl ring was observed. nih.gov A methoxy (B1213986) group, for example, could lead to a significant loss in binding affinity if it forces a conformational change that points away from the target's active site. researchgate.net

Halogens: Halogen substitutions, such as chlorine at the ortho-position, can introduce extra hydrophobic contacts with receptor residues, leading to a tenfold increase in binding affinity in some PDE4 inhibitors. researchgate.net

The position of the substituent is critical. For instance, in a series of pyrazole analogs, para-substitution with a fluorine atom on the phenyl ring improved interaction with peripheral opioid receptors, while ortho-substitution had a different effect, reducing affinity for an ion channel. nih.gov

Substituent PositionSubstituent TypeElectronic EffectImpact on Activity
Para Electron-Withdrawing (e.g., -NO₂)Strong -I, -MCan maximize potency (e.g., Aurora A kinase). nih.gov
Ortho Halogen (e.g., -Cl)Inductive withdrawal (-I)Can increase hydrophobic interactions and affinity. researchgate.net
Meta/Para Electron-Donating (e.g., -OCH₃)Inductive withdrawal (-I), Resonance donation (+M)Can decrease affinity if repulsive interactions occur. researchgate.net
Para Amino (-NH₂)Inductive withdrawal (-I), Strong resonance donation (+M)May only slightly alter binding affinity. researchgate.net

Influence of Bridging Units and Conformational Flexibility on Molecular Properties

In the parent compound, the pyrazole and benzonitrile rings are directly linked, creating a biaryl system. The rotational freedom around this single bond determines the molecule's conformation, which is a key factor for binding to a target protein. nih.gov For biaryl inhibitors, a planar conformation is often preferred for enhanced affinity with flat, hydrophobic pockets in an enzyme's active site. nih.gov

Introducing or modifying a bridging unit (linker) between the two rings can significantly alter the molecule's conformational flexibility and its properties.

Linker Type: The nature of the linker is crucial. Amide bonds are often used and can provide key hydrogen bonding interactions. nih.gov In contrast, replacing a flexible linker with a more rigid one, like a pyrazole ring, can afford more potent and less lipophilic compounds with better drug-like properties. mdpi.com

Linker Length: The distance between the two aromatic systems is critical. Studies on Akt3 inhibitors showed that a two-carbon atom distance between a phenyl ring and an amide nitrogen was optimal for activity. nih.gov

Conformational Restriction: By introducing linkers that restrict rotation, the molecule can be "pre-organized" into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. The pyrazole itself can function as a linker that provides an extended conformation for its substituents. nih.gov

For example, in the development of ASK1 kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar pyrazole ring in a different part of the molecule led to a 20-fold increase in potency. nih.gov This highlights that even distal modifications that influence conformation and polarity can have dramatic effects.

Rational Design of Analogs based on Computational and Spectroscopic Data

The rational design of novel analogs of 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile heavily relies on computational and spectroscopic techniques to predict and validate molecular interactions.

Computational Modeling:

Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. Docking studies can reveal key interactions, such as hydrogen bonds formed by the pyrazole ring with the kinase hinge region or interactions involving the benzonitrile moiety. nih.govresearchgate.net It helps in understanding why certain substituents increase activity while others decrease it.

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide statistical correlations between the three-dimensional properties of molecules and their biological activity. These models can identify the key steric and electronic features required for activity and guide the design of new compounds with improved potency. mdpi.com

Pharmacophore Mapping: This method identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific target. This "pharmacophore" can then be used to screen virtual libraries for new potential hits. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding interactions and conformational changes that may occur. nih.gov

Spectroscopic Data:

X-ray Crystallography: Obtaining a crystal structure of a derivative bound to its target protein provides the most accurate and detailed picture of the binding mode. This information is invaluable for structure-based drug design, allowing for precise modifications to optimize interactions. nih.gov

NMR Spectroscopy: NMR can be used to confirm the structure of synthesized compounds and to study their conformation in solution.

A common design strategy involves identifying a lead compound and then using these computational tools to guide iterative modifications. For example, in the design of pyrazole-phthalazine hybrids, docking studies confirmed that the pharmacophoric features of the designed molecules were involved in interactions with the enzyme's active site as predicted. nih.gov Similarly, the design of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors used pharmacophore mapping and 3D-QSAR to guide the synthesis of more potent analogs. mdpi.com

Applications and Functional Utility in Chemical Science Excluding Clinical Human Trials and Basic Compound Properties

Versatility as Synthetic Intermediates and Lead Compounds in Organic Synthesis

The 3-(1-methyl-1H-pyrazol-4-yl)benzonitrile structure is a versatile building block in organic synthesis, primarily utilized for the construction of more complex, high-value molecules. mdpi.comktu.edu Its utility stems from the presence of two key functional components: the pyrazole (B372694) ring and the benzonitrile (B105546) group. The pyrazole nucleus, with its distinct nitrogen atoms, offers sites for further functionalization and is a common feature in many biologically active compounds. nih.govresearchgate.net

This scaffold serves as a crucial intermediate in multi-step syntheses. For instance, derivatives are synthesized through multi-component reactions (MCRs), which are efficient processes for creating molecular diversity. mdpi.com The benzonitrile group can be chemically transformed into other functional groups or used as a bioisostere for other moieties, like carboxylic acids, in medicinal chemistry applications. beilstein-journals.orgbeilstein-journals.org The synthesis of complex kinase inhibitors and other therapeutic candidates often involves the use of pyrazole-containing intermediates, demonstrating the scaffold's importance as a starting point for drug discovery programs. nih.gov

Applications in Medicinal Chemistry Research (Chemical Target Identification and Modulation Mechanisms)

The pyrazole-benzonitrile core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds designed to interact with specific biological targets. Its derivatives have been extensively studied for their ability to modulate enzymes, receptors, and cellular pathways.

The structural framework of this compound is integral to the design of various potent and selective enzyme inhibitors.

Kinase Inhibition: Pyrazole derivatives are prominent in the development of kinase inhibitors for oncology research. The this compound scaffold has been incorporated into molecules targeting critical cancer-related kinases. One notable example is in the discovery of MK-8033, a dual inhibitor of c-Met and Ron kinases, which are implicated in tumor growth and metastasis. royal-chem.com Furthermore, derivatives have been identified as inhibitors of the FLT3-ITD and BCR-ABL pathways, which are key drivers in certain types of leukemia. nih.gov Research has also led to the development of potent inhibitors of Checkpoint Kinase 1 (Chk1) based on a tricyclic pyrazole framework, where a benzonitrile group plays a key role in the molecule's activity. nih.gov

Table 1: Pyrazole-Benzonitrile Derivatives as Kinase Inhibitors

Derivative Class Target Kinase(s) Therapeutic Area
5H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridin-5-one c-Met, Ron Cancer
Imidazo[1,2-a]pyridine FLT3-ITD, BCR-ABL Leukemia

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of agents used in the management of type 2 diabetes. mdpi.com The pyrazole ring is a key component in the design of some DPP-4 inhibitors. researchgate.netnih.gov While not all contain the specific benzonitrile group, related structures such as quinazolinone derivatives with a methyl-benzonitrile substituent have been investigated for their potent and specific inhibition of the DPP-4 enzyme. google.com The development of omarigliptin (B609743) (MK-3102), a long-acting DPP-4 inhibitor, highlights the importance of related heterocyclic structures in this therapeutic area. orientjchem.org

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. mdpi.com Research has shown that pyrazole derivatives can be effective XO inhibitors. frontiersin.org Studies on compounds structurally similar to this compound, such as 1-(3-cyanophenyl)-1H-pyrazole-4-carboxylic acid, have demonstrated that the 3-cyanophenyl (benzonitrile) group plays a significant role in the molecule's inhibitory potential. frontiersin.org This suggests that the specific arrangement of the pyrazole and benzonitrile moieties in the title compound is a promising scaffold for designing novel XO inhibitors.

The modulation of nuclear receptors is a critical strategy for treating various diseases, including cancer. The androgen receptor (AR) is a key target in the treatment of prostate cancer. researchgate.net Research into novel AR antagonists has explored a variety of chemical scaffolds, including pyrazole derivatives. researchgate.net Studies have demonstrated that certain substituted pyrazole compounds exhibit potent in vivo anti-androgenic activities, functioning as AR antagonists. researchgate.net This indicates that the pyrazole core is a viable scaffold for developing next-generation AR-targeted therapies to overcome resistance to existing treatments. beilstein-journals.org

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Pyrazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. mdpi.comnih.gov Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has revealed their ability to target the anti-apoptotic protein Bcl-2, leading to the activation of apoptotic pathways and the induction of DNA damage in cancer cells. mdpi.com Other studies have shown that pyrazole compounds can induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner of apoptosis. nih.gov Furthermore, novel acrylonitrile (B1666552) derivatives, which are structurally related to benzonitriles, incorporating indole (B1671886) and pyrazole moieties have been found to induce both intrinsic and extrinsic apoptotic pathways in colon carcinoma cells. nih.gov

Potential Applications in Agrochemical Research

The pyrazole ring is a well-established and important scaffold in the agrochemical industry, present in a wide range of commercial fungicides, herbicides, and insecticides. nih.govresearchgate.netroyal-chem.com This broad utility suggests significant potential for derivatives of this compound in crop protection.

Fungicides: Pyrazole carboxamides are a major class of fungicides, known for their effectiveness against a variety of plant pathogens. nih.govnih.gov The commercial success of pyraclostrobin, a fungicide containing a pyrazole structure, underscores the value of this heterocycle in developing new antifungal agents. nih.gov Research has shown that novel pyrazole derivatives exhibit potent fungicidal activity against pathogens like Sclerotinia sclerotiorum and Gaeumannomyces graminis. nih.govmdpi.com

Herbicides: The pyrazole scaffold is a key component of several herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. clockss.org Additionally, recent studies on quinclorac (B55369) derivatives incorporating a 3-methyl-1H-pyrazol-5-yl moiety—a structure very similar to the core of the title compound—have demonstrated excellent herbicidal activity against barnyard grass in rice fields. nih.govfrontiersin.orgresearchgate.net Benzonitrile-based herbicides like bromoxynil (B128292) and ioxynil (B1672095) are also widely used, indicating that the combination of these two moieties could lead to novel herbicidal agents. researchgate.net

Insecticides: Pyrazole-containing compounds are also utilized as insecticides. nih.govorientjchem.org Their mechanisms of action can be diverse, and the versatility of the pyrazole ring allows for the development of compounds with high selectivity and low toxicity to non-target organisms. frontiersin.org

Role in Materials Science (e.g., Coordination Polymers, Ligand Design for Metal Complexes)

In materials science, the pyrazole moiety of this compound makes it an excellent candidate for ligand design in the construction of metal complexes and coordination polymers. The nitrogen atoms of the pyrazole ring are effective coordination sites for a wide variety of metal ions.

The self-assembly of pyrazole-based ligands with metal ions can lead to the formation of diverse supramolecular structures, including mononuclear complexes and multi-dimensional coordination polymers. nih.govjournalcra.com These materials can exhibit interesting properties, such as luminescence and porosity. nih.gov For example, coordination polymers constructed from flexible pyrazole-based ligands have demonstrated permanent porosity, making them intriguing materials for gas adsorption and storage.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1-(3-Cyanophenyl)-1H-pyrazole-4-carboxylic acid
5H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridin-5-one (MK-8033)
Omarigliptin (MK-3102)
Quinclorac
Bromoxynil
Ioxynil

Future Directions and Advanced Research Perspectives for 3 1 Methyl 1h Pyrazol 4 Yl Benzonitrile

Development of Sustainable and Catalytic Synthetic Routes

The chemical industry's shift towards green chemistry has placed a significant emphasis on developing synthetic methods that are not only efficient but also environmentally benign. Future research on 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile will likely focus on creating sustainable and catalytic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research avenues include:

Transition-Metal Catalysis: Exploring the use of earth-abundant metal catalysts like iron, copper, and ruthenium could offer alternatives to traditional, often hazardous, reagents. organic-chemistry.orglookchem.com For instance, iron-catalyzed regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols presents a promising approach. organic-chemistry.org Similarly, ruthenium-catalyzed hydrogen transfer reactions from 1,3-diols offer an efficient route to 1,4-disubstituted pyrazoles. organic-chemistry.orglookchem.com

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging green technology that enables the synthesis of polysubstituted pyrazoles under mild conditions, using air as a terminal oxidant. organic-chemistry.org Adapting such methods for the synthesis of this compound could significantly improve the environmental footprint of its production.

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot multicomponent reactions reduces the number of synthetic steps and purification processes, leading to higher efficiency and less waste. mdpi.comdoaj.org Future work could involve developing a novel MCR strategy that combines the necessary precursors in a single vessel to yield the target molecule.

Green Solvents and Catalysts: The use of aqueous media or other environmentally friendly solvents, coupled with recyclable catalysts like nano-catalysts, is a critical area of development. nih.govnih.gov For example, a novel nano copper catalyst immobilized on a layered double hydroxide (B78521) has shown high activity in synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol solvent system. nih.gov

Table 1: Comparison of Potential Catalytic Strategies for Pyrazole (B372694) Synthesis
Catalytic StrategyCatalyst ExamplesPotential AdvantagesReference
Transition-Metal CatalysisIron (Fe), Ruthenium (Ru), Copper (Cu)High regioselectivity, use of abundant metals, good functional group tolerance. organic-chemistry.orglookchem.com
Photoredox CatalysisVisible Light Photocatalysts (e.g., Eosin Y)Mild reaction conditions, use of air as oxidant, high yields. organic-chemistry.org
Nano-CatalysisNano-ZnO, LDH@CuIEco-friendly, excellent yields, short reaction times, reusability. nih.govnih.gov
OrganocatalysisPyrrolidine-acetic acidMetal-free, efficient for fused pyran-pyrazole synthesis. mdpi.com

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. springernature.com For this compound, these computational tools can be leveraged to predict its properties, design novel derivatives with enhanced activities, and streamline the discovery process. nih.gov

Future research directions in this domain include:

Property Prediction: AI models can be trained on large datasets of known pyrazole derivatives to predict the physicochemical, pharmacological, and toxicological properties of this compound and its analogues. researchgate.netnih.gov This can help prioritize candidates for synthesis and testing, saving time and resources.

Generative Models for de Novo Design: Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel pyrazole-based structures with desired property profiles. nih.gov This approach could lead to the discovery of new molecules based on the this compound scaffold with improved therapeutic potential or material characteristics.

Virtual Screening and Docking: Integrating deep learning with molecular docking can enhance virtual screening campaigns to identify potential biological targets for this compound. nih.govresearchgate.net For instance, an integrated approach was used to design pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Retrosynthesis Prediction: AI tools can predict viable synthetic routes, helping chemists to devise more efficient and novel ways to synthesize the target compound and its derivatives.

Table 2: Applications of AI/ML in Pyrazole Derivative Research
AI/ML ApplicationObjectiveMethodologyPotential OutcomeReference
Property PredictionForecast bioactivity, toxicity, and physicochemical properties.Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs).Prioritization of compounds for synthesis; reduced experimental cost. researchgate.netnih.gov
De Novo DesignGenerate novel molecular structures with desired properties.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs).Discovery of new lead compounds and materials. nih.gov
Virtual ScreeningIdentify promising drug candidates from large libraries.Molecular Docking combined with Deep Learning scoring functions.Accelerated identification of potential drug targets and inhibitors. nih.govresearchgate.net
AI-Powered ScreeningIdentify potent compounds by screening large virtual libraries.AI-powered platforms like HelixVS and HelixDock.Discovery of novel inhibitors for specific biological targets. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

A deep understanding of a molecule's reactivity is fundamental to unlocking its synthetic utility and potential applications. The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. mdpi.com The presence of two adjacent nitrogen atoms, along with the benzonitrile (B105546) substituent, imparts a unique electronic character to this compound that warrants further investigation. nih.govorientjchem.org

Future research should explore:

Electrophilic Substitution: While pyrazoles can undergo electrophilic substitution, typically at the C4 position, the existing substitution pattern of the target molecule directs focus to the reactivity of the phenyl ring and the pyrazole ring itself under various conditions. ijnrd.org

Functional Group Interconversion: Investigating the transformation of the nitrile group into other functional groups (e.g., amides, carboxylic acids, tetrazoles) would create a library of derivatives for structure-activity relationship (SAR) studies.

Cycloaddition Reactions: Vinylpyrazoles are known to participate in Diels-Alder reactions, serving as building blocks for more complex structures. mdpi.com Research into converting this compound into a vinyl-substituted analogue could open up new synthetic possibilities.

Metal-Mediated Cross-Coupling: The pyrazole and benzonitrile moieties can be further functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach diverse substituents, thereby modulating the molecule's properties.

Advancements in Multidisciplinary Applications and Material Science Integration

The versatile pyrazole scaffold is a cornerstone in medicinal chemistry, agrochemicals, and material science. orientjchem.orgglobalresearchonline.net Future research will likely extend the utility of this compound beyond its current scope into novel multidisciplinary fields.

Potential areas for advanced application include:

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com Further screening and optimization of this compound could lead to the development of new therapeutic agents. Its structure could serve as a fragment for designing inhibitors of various enzymes, such as kinases. mdpi.com

Material Science: The rigid, aromatic structure of the compound makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can influence molecular packing and electronic properties.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). orientjchem.org These materials have applications in gas storage, catalysis, and sensing.

Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. globalresearchonline.net Investigating the biological activity of this compound and its derivatives in an agricultural context could reveal new crop protection agents.

By pursuing these advanced research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, paving the way for innovative applications across a multitude of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.